Trimethoxy-acetic acid hydrazide
Overview
Description
Trimethoxy-acetic acid hydrazide is a chemical compound with the formula C5H12N2O4 . It is used as a building block in pharmaceuticals .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, cyanoacetohydrazides can be used in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, acyl hydrazides display a number of interesting chemical properties, such as an acidic proton, a relatively weak N–N bond, an acyl group, a carbamate functionality, and often form a stable crystalline solid .
Mechanism of Action
While the specific mechanism of action for Trimethoxy-acetic acid hydrazide is not explicitly mentioned in the search results, it’s worth noting that many hydrazide derivatives exhibit various biological activities . For instance, some hydrazide derivatives have shown antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Safety and Hazards
Safety data sheets provide information on the potential hazards of chemical compounds. For instance, Acetic acid hydrazide, a related compound, is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, serious eye irritation, and is suspected of causing genetic defects and cancer . Similar safety and hazard information should be sought for Trimethoxy-acetic acid hydrazide.
Properties
IUPAC Name |
2,2,2-trimethoxyacetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O4/c1-9-5(10-2,11-3)4(8)7-6/h6H2,1-3H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXQWXYXAMXTRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NN)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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